molecular formula C14H14F3NO5S B12513971 N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate

Cat. No.: B12513971
M. Wt: 365.33 g/mol
InChI Key: YQRXCLOBZMNAAB-UHFFFAOYSA-N
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Description

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate is a chemical compound that combines the properties of an indole derivative with a trifluoromethanesulfonate group The tert-butyloxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis, particularly for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc group can be added to the indole nitrogen using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The trifluoromethanesulfonate group can be introduced using trifluoromethanesulfonic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production methods for N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate would likely involve large-scale synthesis using the same basic principles as laboratory synthesis but optimized for efficiency and yield. This would include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base like pyridine or triethylamine.

    Deprotection Reactions: Common reagents include trifluoroacetic acid, hydrochloric acid, and other strong acids.

Major Products Formed

Scientific Research Applications

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate primarily involves its role as a protecting group and a leaving group in chemical reactions. The Boc group protects the indole nitrogen during synthetic steps and can be removed under acidic conditions to reveal the free amine.

Comparison with Similar Compounds

Similar Compounds

    N-(t-Butoxycarbonyl)-indole: Similar in structure but lacks the trifluoromethanesulfonate group.

    5-Indolyl trifluoromethanesulfonate: Similar in structure but lacks the Boc protecting group.

Uniqueness

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate is unique due to the presence of both the Boc protecting group and the trifluoromethanesulfonate group. This dual functionality allows it to be used in a wider range of synthetic applications, providing both protection for the indole nitrogen and a good leaving group for substitution reactions .

Properties

Molecular Formula

C14H14F3NO5S

Molecular Weight

365.33 g/mol

IUPAC Name

tert-butyl 5-(trifluoromethylsulfonyloxy)indole-1-carboxylate

InChI

InChI=1S/C14H14F3NO5S/c1-13(2,3)22-12(19)18-7-6-9-8-10(4-5-11(9)18)23-24(20,21)14(15,16)17/h4-8H,1-3H3

InChI Key

YQRXCLOBZMNAAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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